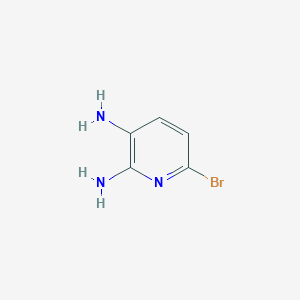

6-Bromopyridine-2,3-diamine

Descripción general

Descripción

6-Bromopyridine-2,3-diamine is a chemical compound with the molecular formula C5H6BrN3. It has a molecular weight of 188.03 g/mol . The compound is typically stored in a dark place under an inert atmosphere .

Synthesis Analysis

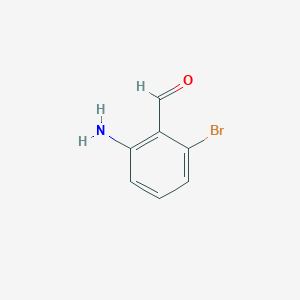

The synthesis of 6-Bromopyridine-2,3-diamine involves various intra- and intermolecular reactions . For instance, 5-bromopyridine-2,3-diamine can react with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo .Molecular Structure Analysis

The molecular structure of 6-Bromopyridine-2,3-diamine includes one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI code for this compound is 1S/C5H6BrN3/c6-4-2-1-3 (7)5 (8)9-4/h1-2H,7H2, (H2,8,9) .Physical And Chemical Properties Analysis

6-Bromopyridine-2,3-diamine has a molecular weight of 188.03 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass of the compound are 186.97451 g/mol .Aplicaciones Científicas De Investigación

Solvent Polarity Indicator

6-Bromopyridine-2,3-diamine derivatives, such as certain azo dyes, have been reported to be used as solvent polarity indicators. These indicators can help in understanding the solvation dynamics and solvent-solute interactions which are crucial in fields like analytical chemistry and molecular biology .

Ligands in Transition-Metal Catalysis

Bipyridine derivatives, including those derived from 6-Bromopyridine-2,3-diamine, are extensively used as ligands in transition-metal catalysis. These ligands can stabilize metal centers and facilitate various catalytic reactions, which are fundamental in organic synthesis and industrial chemistry .

Photosensitizers

In the field of photophysics and photochemistry, bipyridine derivatives serve as photosensitizers. They play a significant role in solar energy conversion and photodynamic therapy by absorbing light and transferring energy or electrons .

Viologens

Bipyridine compounds are also used to create viologens, which are quaternary ammonium salts that have applications in electrochromic devices, redox flow batteries, and as herbicides .

Supramolecular Structures

The structural versatility of bipyridine derivatives makes them suitable for constructing supramolecular structures. These structures have potential applications in nanotechnology, drug delivery systems, and the development of new materials .

Biological Activity

Some bipyridine derivatives exhibit biological activity and can be used in the development of pharmaceuticals. They may act as enzyme inhibitors or receptor agonists/antagonists with therapeutic potential .

Computational Chemistry Tools

6-Bromopyridine-2,3-diamine is used in computational chemistry for molecular modeling and simulations. Programs like Amber and GROMACS utilize these compounds for creating visualizations that aid in understanding molecular interactions .

Safety and Hazards

The safety data sheet for 6-Bromopyridine-2,3-diamine suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mecanismo De Acción

Target of Action

It’s known that bromopyridines are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

Bromopyridines, in general, are known to participate in various chemical reactions, including coupling reactions and substitutions .

Biochemical Pathways

It’s worth noting that bromopyridines can be involved in the synthesis of various bioactive compounds, potentially affecting multiple biochemical pathways .

Result of Action

As an intermediate in chemical synthesis, its effects would largely depend on the final compound it’s used to produce .

Action Environment

The action, efficacy, and stability of 6-Bromopyridine-2,3-diamine can be influenced by various environmental factors. For instance, it should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, safety precautions indicate that dust formation and inhalation of mist, gas, or vapors should be avoided .

Propiedades

IUPAC Name |

6-bromopyridine-2,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3/c6-4-2-1-3(7)5(8)9-4/h1-2H,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWXOPWFJTFAZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00625353 | |

| Record name | 6-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromopyridine-2,3-diamine | |

CAS RN |

129012-04-0 | |

| Record name | 6-Bromopyridine-2,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00625353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

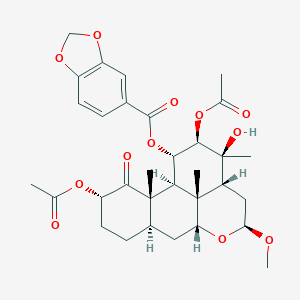

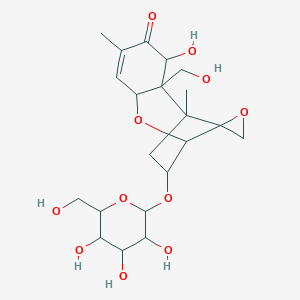

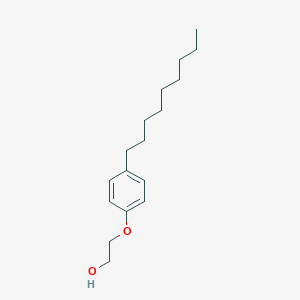

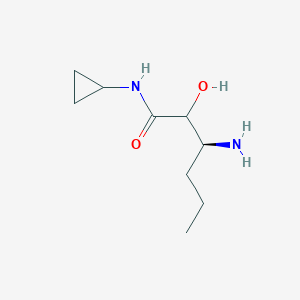

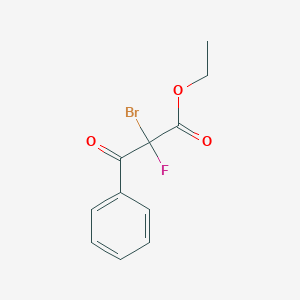

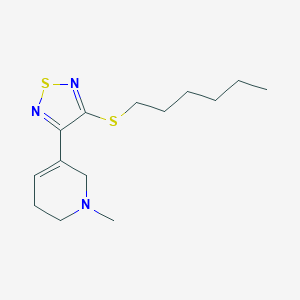

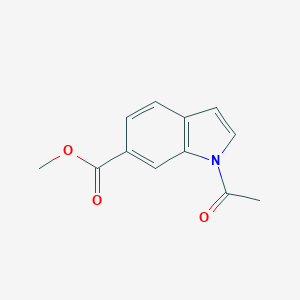

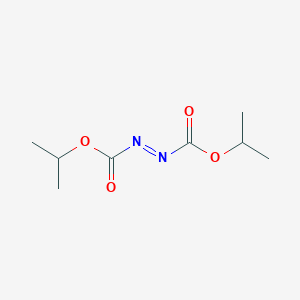

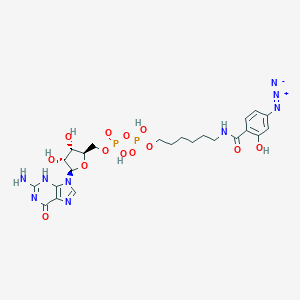

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)

![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)